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Compound of Interest

Compound Name: 3-Chlorobenzaldehyde oxime
CAS No.: 34158-71-9
Cat. No.: B1353261
Get Quote
. J

Technical Guide: 3-Chlorobenzaldehyde Oxime

Chemical Properties, Synthetic Pathways, and Applications in Drug Discovery

Executive Summary

3-Chlorobenzaldehyde oxime (CAS: 34158-71-9 [Z-isomer], 28035-79-6 [General]) acts as a
critical "meta-chloro gateway" in organic synthesis. Unlike its para-substituted counterparts, the
meta-chloro motif offers unique steric and electronic properties that are highly valued in
medicinal chemistry for modulating metabolic stability and lipophilicity without introducing
excessive bulk. This guide details its physicochemical profile, optimized synthesis protocols,
and its pivotal role as a precursor for isoxazoles, nitriles, and amides in pharmaceutical
development.

Physicochemical Profile

The compound exists primarily as a white crystalline solid. It exhibits geometric isomerism (

and
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forms), which can influence reaction kinetics, particularly in rearrangement protocols.

Property Data Notes
_[(3_
IUPAC Name chlorophenyl)methylidene]hydr
oxylamine
C
Molecular Formula H
CINO
Molecular Weight 155.58 g/mol
White to off-white crystalline Darkens upon prolonged light
Appearance .
solid exposure
) ) 60-65 °C (Mixture); pure -isomer typically lower melting
Melting Point )
isomers vary than
Soluble in EtOH, MeOH,
DMSO, CH
Solubility Sparingly soluble in water
Cl
o ] Weakly acidic, deprotonates
Acidity (pKa) ~10.5-11.0 (Oxime OH)

with strong base

CAS Numbers

28035-79-6 (General), 34158-

71-9 (

)

Always verify specific isomer

requirements

Synthetic Pathways & Optimization

2.1 Mechanism of Formation

The synthesis proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of

3-chlorobenzaldehyde, followed by dehydration. The reaction is pH-dependent; a pH of 4-5 is
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optimal to buffer the leaving group ability of water while maintaining the nucleophilicity of
nitrogen.

2.2 Protocol A: Classical Solution-Phase Synthesis

Best for: Large-scale batch production where purity is paramount.

Reagents:

3-Chlorobenzaldehyde (1.0 eq)

Hydroxylamine hydrochloride (NH

OH[1][2]-HCI) (1.2 eq)

Sodium Carbonate (Na

CO

) (0.6 eq) or NaOH (1.2 eq)

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

» Dissolution: Dissolve 3-chlorobenzaldehyde in ethanol. Separately, dissolve NH

OH-HCI in a minimum amount of water.

o Addition: Add the hydroxylamine solution to the aldehyde solution.

» Basification: Slowly add the base (dissolved in water) dropwise to the stirring mixture.
Critical: Maintain temperature <30°C to prevent side reactions (Cannizzaro).

o Reflux: Heat the mixture to mild reflux (70-80°C) for 1-2 hours. Monitor via TLC (30%
EtOAc/Hexane).

o Work-up: Evaporate ethanol under reduced pressure. The oxime will precipitate from the
remaining aqueous layer.
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« Purification: Filter the white solid, wash with ice-cold water, and recrystallize from
ethanol/water if necessary.

2.3 Protocol B: Green Mechanochemical Synthesis (Grinding)

Best for: Rapid screening and solvent-free "Green Chemistry" compliance.
Methodology: Mix 3-chlorobenzaldehyde (1 eq), NH

OH-HCI (1.2 eq), and solid NaOH (1.2 eq) in a mortar. Grind vigorously with a pestle for 10-15
minutes. The mixture will become a paste as water is released (exothermic). Allow to stand for
5 minutes, then wash with water and filter. Yields are typically >90% with high purity [1].

Reactivity & Transformations

The utility of 3-chlorobenzaldehyde oxime lies in its divergent reactivity. It serves as a
masked nitrile, a masked amide, and a 1,3-dipole precursor.

Visualization: Synthetic Divergence

3-Chlorobenzonitrile

SOCI2 or (Dehydration)

Ac20/Heat

H+, InCI3
(Rearrangement

3-Chlorobenzamide
(Beckmann)

3-Chlorobenzaldehyde NCS, Et3N
Oxime + Alkene/Alkyne

3-(3-Chlorophenyl)
isoxazoles
(Cycloaddition)

Zn/AcOH or
H2/Pd-C

3-Chlorobenzylamine
(Reduction)

Click to download full resolution via product page

Figure 1: Divergent reaction pathways for 3-chlorobenzaldehyde oxime.

3.1 [1,3]-Dipolar Cycloaddition (The "Money" Reaction)
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This is the most valuable transformation for drug discovery. The oxime is converted in situ to a
nitrile oxide, a highly reactive 1,3-dipole that reacts with alkenes or alkynes to form isoxazolines
or isoxazoles.

e Reagents:
-Chlorosuccinimide (NCS) (to form the hydroximoyl chloride) followed by Triethylamine (Et

N) (to generate the nitrile oxide).

e Application: Synthesis of imnmunomodulators and fungicides where the 3-chlorophenyl ring
provides metabolic resistance [2].

3.2 Beckmann Rearrangement

Acid-catalyzed rearrangement converts the oxime into 3-chlorobenzamide.
e Catalysts: InClI

, TTOH, or ionic liquids.

e Mechanism: Protonation of the -OH group, followed by migration of the aryl group anti-
periplanar to the leaving group.

3.3 Dehydration to Nitrile

Conversion to 3-chlorobenzonitrile is achieved using dehydrating agents like SOCI

, AC

O, or catalytic ferrous sulphate in DMF. This provides a pathway to aryl carboxylic acids (via
hydrolysis) or tetrazoles (via "Click" chemistry).

Pharmaceutical & Industrial Applications[6][7]
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Sector Application

Mechanism/Role

Drug Discovery Isoxazole Scaffolds

The 3-chlorophenyl group is a
bioisostere for phenyl,
improving lipophilicity (LogP)
and blocking metabolic
oxidation at the meta-position.
Used in designing COX-2
inhibitors and

immunomodulators [3].

Agrochemicals Fungicides

Precursor for triazole
fungicides containing oxime
ether moieties.[3] The electron-
withdrawing chlorine atom
enhances binding affinity to
CYP51 enzymes in fungal
pathogens [4].

Materials Corrosion Inhibitors

Oximes can chelate transition
metals; 3-chlorobenzaldehyde
oxime derivatives have been
explored for surface protection

of copper alloys.

Safety & Handling (MSDS Summary)

e Hazards:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

e Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong acids

(risk of violent exothermic reaction).
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+ Thermal Stability: Oximes can decompose violently at high temperatures. Do not distill the
solid residue without verifying thermal stability (DSC recommended).
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General Properties:PubChem Compound Summary for CID 5372364.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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